3-(3,5-Dibromopyridin-4-yl)propanoic acid
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Overview
Description
3-(3,5-Dibromopyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3,5-Dibromopyridin-4-yl)propanoic acid is 1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(3,5-Dibromopyridin-4-yl)propanoic acid is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis of Complex Compounds
- Condensation Reactions: Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, which are structurally related to 3-(3,5-Dibromopyridin-4-yl)propanoic acid, have been used in condensation reactions with various amines. These reactions afford different complex compounds like N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones (Harutyunyan et al., 2015).
Antagonists in Medicinal Chemistry
- αvβ3 Receptor Antagonists: Derivatives structurally akin to 3-(3,5-Dibromopyridin-4-yl)propanoic acid have been identified as potent αvβ3 receptor antagonists, showing promise in the prevention and treatment of osteoporosis (Coleman et al., 2004).
Antibiotic Synthesis
- Antimicrobial Drug Development: Compounds like 3-Quinolin-4-one propanoic acids, similar to 3-(3,5-Dibromopyridin-4-yl)propanoic acid, are being researched for their potential as scaffolds in creating new antimicrobial drugs. This is particularly vital due to increasing microbial resistance to existing antibiotics (Zubkov et al., 2016).
Analytical Methods for Quality Control
- Quality Control in Pharmaceuticals: The analysis and testing of similar compounds are crucial for the quality control of active pharmaceutical ingredients. This includes methods like 13C NMR-spectroscopy, essential for resolving tautomeric forms of these compounds (Zubkov et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dibromopyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVALIBTKQPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromopyridin-4-yl)propanoic acid |
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